Bis(2-isocyanatophenyl)ethane-1,2-dione
Description
Bis(2-isocyanatophenyl)ethane-1,2-dione is a synthetic α-diketone derivative featuring two phenyl rings substituted with isocyanate (-NCO) groups at the ortho positions. The ethane-1,2-dione (α-diketone) core is a reactive moiety known for its electron-deficient nature, enabling diverse applications in coordination chemistry, polymer synthesis, and enzyme inhibition.
Properties
CAS No. |
88658-60-0 |
|---|---|
Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
1,2-bis(2-isocyanatophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C16H8N2O4/c19-9-17-13-7-3-1-5-11(13)15(21)16(22)12-6-2-4-8-14(12)18-10-20/h1-8H |
InChI Key |
WJRHNIGAKFZQHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2N=C=O)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-isocyanatophenyl)ethane-1,2-dione typically involves the reaction of 2-isocyanatobenzaldehyde with a suitable reagent that facilitates the formation of the dione structure. One common method involves the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher quantities of the compound. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Bis(2-isocyanatophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the dione into alcohols or other reduced forms.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, leading to the formation of ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ureas, carbamates, and alcohols.
Scientific Research Applications
Bis(2-isocyanatophenyl)ethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Bis(2-isocyanatophenyl)ethane-1,2-dione involves its interaction with specific molecular targets. The isocyanate groups are highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and receptors, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Structural and Electronic Features
Substituent Effects on Reactivity and Stability
- Benzil (1,2-diphenylethane-1,2-dione) : The unsubstituted benzil serves as the foundational α-diketone. Its symmetric structure facilitates strong π–π stacking interactions (intercentroid distance: ~3.76 Å), contributing to crystalline stability .
- Bis(4-fluorophenyl)ethane-1,2-dione : Fluorine substituents enhance electron-withdrawing effects, reducing π–π stacking distances to ~3.64 Å and increasing thermal stability .
- Bis(2-isocyanatophenyl)ethane-1,2-dione : The ortho-isocyanato groups introduce steric hindrance and polarity, likely disrupting π–π interactions compared to benzil or para-substituted analogs. The -NCO groups also increase electrophilicity, favoring nucleophilic addition reactions.
Crystallographic Insights
- Bis(3-methoxyphenyl)ethane-1,2-dione : Methoxy groups disrupt crystal packing, eliminating π–π interactions entirely due to steric and electronic mismatches .
High-Energy Materials
- 1,2-Di(1H-tetrazol-5-yl)ethane-1,2-dione dioxime : Tetrazole substituents confer high nitrogen content (62.1%), enabling detonation velocities >8,500 m/s and thermal stability up to 220°C .
- This compound : The -NCO groups could serve as crosslinkers in polymer-bound explosives or precursors for nitrogen-rich heterocycles.
Liquid Crystals and Polymers
- 1,2-Di(2-furyl)ethane-1,2-dione : Furan rings enable π-conjugation in liquid-crystalline materials, as demonstrated in RPNL 1, which exhibits fluidic behavior at room temperature .
- Thiadiazoloquinoxaline Copolymers: Ethane-1,2-dione derivatives with dodecylthiophene substituents yield semiconductors with tunable bandgaps (~1.5–2.0 eV) for organic electronics .
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